N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC20199603
Molecular Formula: C23H17ClN4O3
Molecular Weight: 432.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17ClN4O3 |
|---|---|
| Molecular Weight | 432.9 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-3-(3-chlorophenyl)-4-oxoquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C23H17ClN4O3/c1-14(29)26-17-5-3-6-18(12-17)27-22(30)15-8-9-20-21(10-15)25-13-28(23(20)31)19-7-2-4-16(24)11-19/h2-13H,1H3,(H,26,29)(H,27,30) |
| Standard InChI Key | QQMBROBGUWOWIM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl |
Introduction
N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound featuring a quinazoline core, which is a bicyclic structure containing both benzene and pyrimidine rings. This compound is notable for its structural complexity and potential applications in medicinal chemistry, particularly due to the presence of functional groups such as acetylamino and carboxamide, which enhance its reactivity and biological activity.
Synthesis and Chemical Reactivity
The synthesis of N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. The compound's reactivity can be attributed to its functional groups, which can participate in various chemical reactions to derive derivatives or modify the compound for specific applications.
Biological Activity and Potential Applications
Compounds with similar structures to N-[3-(acetylamino)phenyl]-3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide often exhibit diverse biological activities, including potential anticancer, antimicrobial, and enzyme inhibitory effects. Further research is necessary to elucidate the specific biological mechanisms and efficacy of this compound.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-acetylamino)phenyl]-2-(6,8-dichloro-4-oxoquinazolin | C18H14Cl2N4O3 | Contains dichloro substituents; known for antitumor activity |
| N-[4-acetylamino]phenyl]-2-{[3-(4-chlorophenyl)-4-oxo... | C23H20ClN5O2S | Features additional sulfur atom; explored for antimicrobial properties |
| 6-Aminoquinazolinone Derivatives | Various | Known for diverse biological activities; often used as enzyme inhibitors |
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